Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-
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Overview
Description
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- is a synthetic compound with the molecular formula C22H16F2N2O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to improve reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired compound and its applications .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in disease processes, such as tyrosine kinases.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may affect various signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Quinazolinones: These are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinazoline derivatives: Other derivatives may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- lies in its specific structure, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
124429-21-6 |
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Molecular Formula |
C22H16F2N2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
8-fluoro-4-[2-[4-(2-fluorophenoxy)phenyl]ethoxy]quinazoline |
InChI |
InChI=1S/C22H16F2N2O2/c23-18-5-1-2-7-20(18)28-16-10-8-15(9-11-16)12-13-27-22-17-4-3-6-19(24)21(17)25-14-26-22/h1-11,14H,12-13H2 |
InChI Key |
ITVDVXMHANPIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F)F |
Origin of Product |
United States |
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